butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Butan-2-yl and Methoxyethyl Groups: These groups can be attached through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical biochemical pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-2-carboxylate share structural similarities and exhibit similar biological activities.
Quinoxaline Derivatives: These compounds have a similar core structure and are known for their diverse pharmacological properties.
Uniqueness
Butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific functional groups and the combination of the pyrroloquinoxaline core with butan-2-yl and methoxyethyl substituents
Properties
IUPAC Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-11(2)25-18(23)14-15-17(22(16(14)19)9-10-24-3)21-13-8-6-5-7-12(13)20-15/h5-8,11H,4,9-10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQKFLPIIRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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